A Comprehensive Technical Guide to 4-Cyclopropyl-4-oxobutyric Acid (CAS 53712-75-7): Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 4-Cyclopropyl-4-oxobutyric Acid (CAS 53712-75-7): Properties, Synthesis, and Applications
Executive Summary
4-Cyclopropyl-4-oxobutyric acid, also known as 4-cyclopropyl-4-oxobutanoic acid, is a bifunctional organic molecule featuring a terminal carboxylic acid and a γ-keto group attached to a cyclopropyl ring. This unique combination of a versatile chemical handle (the keto-acid) and a medicinally significant moiety (the cyclopropyl group) makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. The cyclopropyl ring is strategically employed in drug design to enhance metabolic stability, improve potency by enforcing conformational rigidity, and reduce off-target effects.[1][2] This guide provides an in-depth analysis of its physicochemical properties, plausible synthetic routes, theoretical spectroscopic profile, and key applications for researchers in drug discovery and chemical development.
Introduction and Strategic Importance
In the landscape of modern medicinal chemistry, the rational design of small molecules hinges on the use of building blocks that impart favorable pharmacological properties. 4-Cyclopropyl-4-oxobutyric acid (CAS 53712-75-7) emerges as a compound of significant interest due to its distinct structural features.
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The γ-Keto Acid Moiety: This functionality is a versatile precursor for a wide range of chemical transformations. The ketone can be reduced, alkylated, or converted to heterocycles, while the carboxylic acid can be readily transformed into esters, amides, or acid halides. This dual reactivity allows for divergent synthetic strategies from a single starting material.
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The Cyclopropyl Group: This small, strained ring is far more than a simple alkyl substituent. Its incorporation into drug candidates is a well-established strategy to address common challenges in drug discovery.[2] The high s-character of its C-H bonds enhances metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] Furthermore, the rigid, planar nature of the three-carbon ring can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[4]
This guide serves as a technical resource for scientists, providing the foundational knowledge required to effectively utilize 4-cyclopropyl-4-oxobutyric acid in complex synthetic campaigns.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification.
Caption: Chemical Structure of 4-Cyclopropyl-4-oxobutyric acid.
Table 1: Physicochemical Data Summary
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 53712-75-7 | [5][6][7] |
| Molecular Formula | C₇H₁₀O₃ | [5][7] |
| Molecular Weight | 142.15 g/mol | [5][7] |
| IUPAC Name | 4-cyclopropyl-4-oxobutanoic acid | [6] |
| Melting Point | 67-72 °C | [6] |
| Boiling Point | 296.2 °C at 760 mmHg | [6] |
| Density | 1.267 g/cm³ | [6] |
| Flash Point | 147.2 °C | [6] |
| InChI Key | ISZLFKWEBSKHTO-UHFFFAOYSA-N | [6][8] |
| SMILES | C1CC1C(=O)CCC(=O)O |[5][8] |
Theoretical Spectroscopic Profile
While publicly available experimental spectra for this specific compound are limited, its structure allows for a reliable prediction of its key spectroscopic features. This theoretical profile is invaluable for reaction monitoring and structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions from the two carbonyl groups and the hydroxyl group:
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O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
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C-H Stretch (Aliphatic/Cyclopropyl): Sharp peaks are expected just below 3000 cm⁻¹.
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C=O Stretch (Ketone): A strong, sharp absorption peak around 1715 cm⁻¹. The conjugation with the cyclopropyl ring may slightly lower this frequency.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1710 cm⁻¹, often overlapping with the ketone stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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-COOH (1H): A very broad singlet, typically downfield (>10 ppm).
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-CH₂-C=O (Ketone) (2H): A triplet around 2.8-3.1 ppm.
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-CH₂-COOH (2H): A triplet around 2.5-2.8 ppm.
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-CH- (Cyclopropyl) (1H): A multiplet (tt) around 1.8-2.2 ppm.
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-CH₂- (Cyclopropyl) (4H): Two distinct multiplets in the upfield region of 0.8-1.2 ppm, characteristic of the diastereotopic protons of the cyclopropyl ring.
-
-
¹³C NMR:
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C=O (Carboxylic Acid): ~178-182 ppm.
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C=O (Ketone): ~205-210 ppm.
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-CH₂- (Aliphatic): Two signals expected between 28-38 ppm.
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-CH- (Cyclopropyl): ~18-25 ppm.
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-CH₂- (Cyclopropyl): ~10-15 ppm.
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Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 142 would be expected. Key fragmentation pathways for γ-keto acids include:
-
α-Cleavage: Loss of the cyclopropyl group (•C₃H₅) or the propanoic acid chain.
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McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible for the ketone, fragmentation of the carboxylic acid moiety is likely.[9][10] Common losses include •OH (m/z = 125) and •COOH (m/z = 97).[11]
-
Decarboxylation: Loss of CO₂ (m/z = 98) is a possible fragmentation pathway, although less common for γ-keto acids compared to β-keto acids upon simple heating.[12]
Synthesis and Reactivity
Plausible Synthetic Strategy: Friedel-Crafts Acylation
A robust and classical approach to synthesizing γ-keto acids is the Friedel-Crafts acylation of an electron-rich substrate with a cyclic anhydride, such as succinic anhydride.[13] This methodology can be adapted for 4-cyclopropyl-4-oxobutyric acid by using cyclopropylbenzene as the starting material. The reaction proceeds via the formation of a highly reactive acylium ion, which then performs an electrophilic aromatic substitution.[14][15]
Caption: Generalized workflow for γ-keto acid synthesis via Friedel-Crafts acylation.
Generalized Experimental Protocol (Friedel-Crafts Acylation):
-
Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet (to a trap), and an addition funnel is charged with an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) and anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents). The suspension is cooled in an ice bath.
-
Reagent Addition: A solution of succinic anhydride (1.0 equivalent) and cyclopropylbenzene (1.0 equivalent) in the same solvent is added dropwise via the addition funnel, maintaining a low temperature.
-
Reaction: After addition, the mixture is allowed to warm to room temperature and then heated (e.g., 50-70 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled and carefully poured onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Isolation: The resulting product, 4-(4-cyclopropylphenyl)-4-oxobutanoic acid, is isolated by extraction with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Cleavage (Hypothetical): The subsequent oxidative cleavage of the aromatic ring to yield the final aliphatic product would require harsh conditions and is presented as a conceptual, though challenging, step. A more direct synthesis, perhaps via a Grignard reaction with succinic anhydride, represents an alternative pathway.
Chemical Reactivity and Derivatization
The molecule's bifunctionality is the key to its utility. The ketone and carboxylic acid can be addressed selectively under different reaction conditions.
Caption: Key derivatization pathways for 4-cyclopropyl-4-oxobutyric acid.
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Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides using standard protocols (e.g., Fischer esterification or peptide coupling reagents), leaving the ketone untouched.
-
Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). The resulting γ-hydroxy acid can spontaneously cyclize to form the corresponding γ-lactone, a common structural motif in natural products.[16]
-
Full Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid to yield the corresponding diol.
Applications in Research and Development
4-Cyclopropyl-4-oxobutyric acid is primarily used as a specialized building block for introducing the cyclopropyl-keto-ethyl scaffold into larger, more complex molecules.
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Pharmaceutical Synthesis: The cyclopropyl moiety is present in numerous approved drugs. This building block provides a direct route to incorporate this group, potentially leading to candidates with improved pharmacokinetic profiles. Its structure is analogous to scaffolds used in the synthesis of corticotropin-releasing factor (CRF) antagonists and other neurologically active agents.
-
Heterocycle Synthesis: The 1,4-dicarbonyl relationship (after esterification or amidation) is a classic precursor for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via Paal-Knorr synthesis.
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program, this fragment can be used to replace a different group (e.g., a t-butyl or phenyl group) to systematically probe the effect of a rigid, metabolically stable substituent on biological activity.[17]
Safety and Handling
4-Cyclopropyl-4-oxobutyric acid is intended for research and development purposes only.[7] As with all laboratory chemicals, it should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Supplier recommendations may vary from room temperature to refrigerated (2-8 °C).
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
4-Cyclopropyl-4-oxobutyric acid (CAS 53712-75-7) stands out as a highly valuable and strategic building block for synthetic and medicinal chemists. Its structure provides a unique convergence of synthetic versatility through its γ-keto acid functionality and desirable drug-like properties conferred by the cyclopropyl ring. By understanding its physicochemical properties, reactivity, and synthetic origins, researchers can effectively leverage this compound to accelerate the discovery and development of novel chemical entities with optimized performance and safety profiles.
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